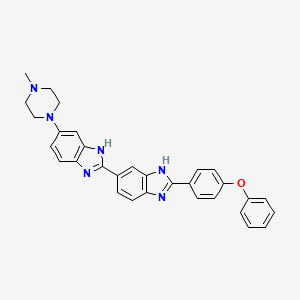
Hoechst 33377
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hoechst 33377, also known as this compound, is a useful research compound. Its molecular formula is C31H28N6O and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Staining and Imaging
Fluorescence Microscopy:
Hoechst 33342 is primarily utilized for staining DNA in fluorescence microscopy. It binds preferentially to adenine-thymine rich regions of double-stranded DNA, emitting blue fluorescence when excited by ultraviolet light at approximately 350 nm, with an emission maximum around 461 nm . This property makes it an essential tool for visualizing nuclei in both live and fixed cells.
Case Study:
In a study evaluating the cytotoxic effects of Hoechst 33342 on various cell lines, it was found that the dye could effectively label nuclei without significantly affecting cell viability at low concentrations (2.5 µM) in HeLa cells, while other cell types showed varying sensitivity .
Cell Cycle Analysis
Hoechst 33342 is extensively used for cell cycle studies due to its ability to differentiate between various phases of the cell cycle based on DNA content. When combined with flow cytometry, it provides a quantitative assessment of the cell cycle distribution.
Research Findings:
A study demonstrated that exposure to Hoechst 33342 resulted in significant perturbations in the cell cycle of L1210 cells, particularly causing a block in the G2-M phase . This indicates that while Hoechst can be beneficial for analyzing cell cycle phases, caution is advised as it can induce cytotoxic effects even at low concentrations.
Apoptosis Detection
The dye is also employed to identify apoptotic cells through the visualization of condensed pycnotic nuclei. Hoechst 33342 staining allows researchers to distinguish viable cells from those undergoing programmed cell death.
Application Protocol:
In protocols designed for apoptosis detection, Hoechst 33342 is used alongside other markers (e.g., BrdU) to provide a comprehensive analysis of cellular health and viability .
Stem Cell Research
Hoechst 33342 has unique applications in stem cell research due to its exclusion by certain stem cell populations. This property allows for the identification and isolation of stem cells using flow cytometry.
High-Throughput Assay Development:
A high-throughput microtiter assay was developed for screening clonal stem cell populations based on their uptake or exclusion of Hoechst dye. This method facilitates rapid analysis without the need for expensive flow cytometry equipment .
Cytotoxicity Studies
Despite its utility, Hoechst 33342 has been shown to exhibit cytotoxic effects at concentrations necessary for effective staining. Research indicates that even minimal exposure can lead to DNA damage and cell cycle arrest.
Study Insights:
In one investigation, it was observed that Hoechst 33342 caused DNA single-strand breaks in L1210 cells when exposed to ultraviolet laser illumination during flow cytometry . This highlights the need for careful concentration management when using this dye in experimental settings.
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C31H28N6O |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)-2-[2-(4-phenoxyphenyl)-3H-benzimidazol-5-yl]-1H-benzimidazole |
InChI |
InChI=1S/C31H28N6O/c1-36-15-17-37(18-16-36)23-10-14-27-29(20-23)35-31(33-27)22-9-13-26-28(19-22)34-30(32-26)21-7-11-25(12-8-21)38-24-5-3-2-4-6-24/h2-14,19-20H,15-18H2,1H3,(H,32,34)(H,33,35) |
Clave InChI |
ZPZUXQNQFGFKNR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Sinónimos |
H1-2-(3-nitro-4-aminophenyl)-6-(4-methyl-1-piperazinyl)-benzimidazole HOE 33377 Hoechst 33377 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















